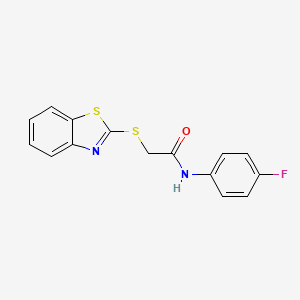

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-fluorophenyl)acetamide

CAS No.: 296274-51-6

Cat. No.: VC4360432

Molecular Formula: C15H11FN2OS2

Molecular Weight: 318.38

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 296274-51-6 |

|---|---|

| Molecular Formula | C15H11FN2OS2 |

| Molecular Weight | 318.38 |

| IUPAC Name | 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-fluorophenyl)acetamide |

| Standard InChI | InChI=1S/C15H11FN2OS2/c16-10-5-7-11(8-6-10)17-14(19)9-20-15-18-12-3-1-2-4-13(12)21-15/h1-8H,9H2,(H,17,19) |

| Standard InChI Key | RGAPNWPSQQRTQO-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=CC=C(C=C3)F |

Introduction

Chemical Structure and Physicochemical Properties

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(4-fluorophenyl)acetamide (C<sub>15</sub>H<sub>11</sub>FN<sub>2</sub>OS<sub>2</sub>) features a benzothiazole ring connected via a sulfanyl (-S-) group to an acetamide backbone, which is further substituted with a 4-fluorophenyl group. The benzothiazole moiety contributes to planar aromaticity and π-π stacking potential, while the sulfanyl linker enhances solubility and facilitates interactions with thiol-containing biological targets . The 4-fluorophenyl group introduces electronegativity, influencing lipophilicity and binding affinity to hydrophobic enzyme pockets .

Table 1: Comparative Molecular Properties of Benzothiazole-Acetamide Derivatives

The fluorine atom at the para position of the phenyl ring enhances metabolic stability by resisting oxidative degradation, a feature critical for drug candidates . Computational modeling predicts moderate lipophilicity (logP ≈ 3.2) and polar surface area (PSA ≈ 85 Ų), suggesting balanced membrane permeability and solubility .

Synthetic Strategies and Optimization

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-fluorophenyl)acetamide likely follows a multi-step route analogous to its structural relatives. A generalized approach involves:

-

Benzothiazole Core Formation: Condensation of 2-aminothiophenol with carbon disulfide under basic conditions to yield 2-mercaptobenzothiazole (MBT) .

-

Sulfanyl-Acetamide Coupling: Reaction of MBT with chloroacetyl chloride to form 2-(1,3-benzothiazol-2-ylsulfanyl)acetyl chloride, followed by amidation with 4-fluoroaniline .

Critical Reaction Parameters:

-

Solvent Selection: Dimethylformamide (DMF) or tetrahydrofuran (THF) for optimal solubility of intermediates .

-

Catalysts: Potassium carbonate or triethylamine to facilitate nucleophilic substitution .

-

Temperature: Mild conditions (40–60°C) to prevent decomposition of the fluorophenyl group .

Yield optimization for analogous compounds ranges from 60–75%, with purity confirmed via HPLC (>95%) and structural validation through <sup>1</sup>H/<sup>13</sup>C NMR . Challenges include regioselectivity in amidation and purification of hydrophobic intermediates.

Biological Activities and Mechanistic Insights

Antimicrobial Activity

Benzothiazole derivatives exhibit potent antimicrobial effects by disrupting bacterial cell membranes and inhibiting enzymes like dihydrofolate reductase (DHFR). For instance, MBT-linked thiazolidin-4-one analogs demonstrate inhibition zones of 20–25 mm against Escherichia coli and Candida albicans . The 4-fluorophenyl group in the target compound may enhance Gram-positive bacterial targeting due to increased lipophilicity .

Anticancer Mechanisms

Benzothiazole-acetamides induce apoptosis in cancer cells via ROS generation and mitochondrial membrane depolarization. A study on HeLa cells revealed IC<sub>50</sub> values of 8–12 μM for chlorophenyl analogs, with fluorinated variants expected to exhibit enhanced bioavailability .

Structure-Activity Relationship (SAR) Analysis

-

Benzothiazole Ring: Essential for intercalation into DNA and enzyme inhibition .

-

Sulfanyl Linker: Increases solubility and enables disulfide bond formation with cysteine residues in target proteins.

-

4-Fluorophenyl Group: Enhances binding to hydrophobic pockets (e.g., COX-2) and improves metabolic stability .

Table 2: Impact of Substituents on Biological Activity

Pharmacological and Therapeutic Applications

The compound’s dual inhibitory action on microbial growth and inflammatory pathways positions it as a candidate for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume